molecular formula C26H28N2O4 B2427317 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618366-26-0

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No. B2427317
CAS RN: 618366-26-0
M. Wt: 432.52
InChI Key: OPBDCUHRDBCEEQ-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research in crystallography explores the molecular and crystal structures of compounds to understand their physical and chemical properties better. For instance, studies on similar compounds have revealed intricate details about molecular conformations, hydrogen-bonding patterns, and crystal packing, providing insights into their stability and reactivity. One such study is by Liu et al. (2012), where the crystal structure of a related compound was analyzed, showcasing the significance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure (Liu et al., 2012).

Organic Synthesis and Chemical Reactivity

In organic chemistry, the synthesis of compounds containing the benzofuran moiety is of considerable interest due to their broad spectrum of biological activities. Research in this area focuses on developing novel synthetic routes and exploring the chemical reactivity of these compounds. For example, El-Deen et al. (2016) synthesized a series of novel hexahydroquinoline derivatives containing the benzofuran moiety and evaluated their cytotoxic effects, highlighting the methodological advancements in synthesizing benzofuran derivatives and their potential pharmacological applications (El-Deen et al., 2016).

Pharmacological Activity

Research in pharmacology involves studying the biological effects of chemical compounds. While explicitly excluding information on drug use and side effects, it is noteworthy that compounds with a benzofuran core have been the subject of investigation for their various pharmacological properties. Studies have aimed to synthesize and assess the antibacterial, antiviral, and anti-inflammatory activities of these compounds, contributing significantly to the development of new therapeutic agents. Gein et al. (1997) discussed synthesizing derivatives to explore the effect of structural factors on pharmacological activity, underscoring the importance of chemical structure in determining biological efficacy (Gein et al., 1997).

Material Science and Solvent Selection

In material science, the solubility parameters and cohesive energy densities of compounds are crucial for solvent selection in the formulation of materials, such as in the development of organic semiconductors and photovoltaic devices. Research by Walker et al. (2011) on the solubilities of certain materials in different solvents demonstrates the application of chemical compounds in optimizing the performance of electronic devices (Walker et al., 2011).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-4-27(5-2)14-15-28-23(18-12-10-17(3)11-13-18)22(25(30)26(28)31)24(29)21-16-19-8-6-7-9-20(19)32-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBDCUHRDBCEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one

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